molecular formula C20H34O3 B012203 (1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one CAS No. 101691-10-5

(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one

Cat. No.: B012203
CAS No.: 101691-10-5
M. Wt: 322.5 g/mol
InChI Key: ZMZGVKFGMPZNMA-VZNPGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Aplykurodin A is typically isolated from the marine organism Aplysia kurodai. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound . Currently, there are no well-documented synthetic routes or industrial production methods for Aplykurodin A, making its extraction from natural sources the primary method of obtaining this compound.

Chemical Reactions Analysis

Aplykurodin A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Aplykurodin A has several scientific research applications, including:

Mechanism of Action

Aplykurodin A exerts its effects by inhibiting β-catenin responsive transcription, which is stimulated by a Wnt3a-conditioned medium or a glycogen synthase kinase 3β inhibitor. This inhibition is achieved by accelerating intracellular β-catenin degradation. Aplykurodin A downregulates the level of oncogenic β-catenin and decreases the expression of β-catenin-dependent genes, leading to the inhibition of human hepatoma cell proliferation. Additionally, aplykurodin A induces apoptosis and autophagy, further suppressing the growth of cancer cells .

Comparison with Similar Compounds

Aplykurodin A is unique due to its specific mechanism of action and its source from Aplysia kurodai. Similar compounds include other marine-derived bioactive compounds such as:

These compounds share some structural similarities with Aplykurodin A but differ in their specific biological activities and mechanisms of action.

Properties

CAS No.

101691-10-5

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one

InChI

InChI=1S/C20H34O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h12-17,19,21H,5-11H2,1-4H3/t13-,14+,15-,16+,17+,19+,20-/m1/s1

InChI Key

ZMZGVKFGMPZNMA-VZNPGGIZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)O)C

SMILES

CC(C)CCCC(C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C

Canonical SMILES

CC(C)CCCC(C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one
Reactant of Route 2
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one
Reactant of Route 3
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one
Reactant of Route 4
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one
Reactant of Route 5
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one
Reactant of Route 6
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one

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